Nuvaring

Pharmacokinetics Bioavailability Contraception

Researchers requiring a non-oral, once-monthly combined hormonal contraceptive with a well-characterized pharmacokinetic profile can utilize Nuvaring. This formulation provides 2.1 to 3.4 times lower systemic exposure to ethinyl estradiol compared to oral and transdermal alternatives. Key procurement considerations: Delivers a continuous, controlled release of 0.120 mg/day etonogestrel and 0.015 mg/day ethinyl estradiol over 3 weeks. Bypasses hepatic first-pass metabolism, ensuring consistent serum hormone levels. Demonstrates superior cycle control and a favorable side effect profile in clinical trials.

Molecular Formula C42H52O4
Molecular Weight 620.9 g/mol
CAS No. 131562-74-8
Cat. No. B1244231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNuvaring
CAS131562-74-8
SynonymsNuvaRing
Molecular FormulaC42H52O4
Molecular Weight620.9 g/mol
Structural Identifiers
SMILESCCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C22H28O2.C20H24O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,12,17-20,24H,3-4,6-11,13H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1
InChIKeyMXDOOIVQXATHKU-RYVPXURESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ring / 3 rings / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nuvaring: Controlled-Release Vaginal Contraceptive Ring


Nuvaring (CAS 131562-74-8) is a flexible, non-biodegradable intravaginal contraceptive ring composed of ethylene vinylacetate (EVA) copolymers and magnesium stearate [1]. It is formulated to provide a controlled, continuous release of 0.120 mg/day of the progestin etonogestrel (ENG) and 0.015 mg/day of the estrogen ethinyl estradiol (EE) over a three-week period of use [1]. This sustained delivery mechanism bypasses hepatic first-pass metabolism, resulting in consistent serum hormone levels with significantly lower peak concentrations compared to oral and transdermal alternatives [2]. Nuvaring is indicated for the prevention of pregnancy in women of reproductive age [1].

Controlled-release hormone delivery research
Vaginal-route pharmacokinetic modeling
Endocrine and metabolic endpoint studies

Nuvaring vs. Generic Alternatives: PK and Device Differences


While generic vaginal rings such as EluRyng (ethinyl estradiol/etonogestrel) are therapeutically equivalent to Nuvaring [1], substitution with other classes of combined hormonal contraceptives (CHCs) like oral pills or transdermal patches is not pharmacokinetically equivalent. Nuvaring's unique vaginal route of administration confers a distinct pharmacokinetic profile, including near-complete bioavailability of etonogestrel and significantly lower systemic exposure to ethinyl estradiol [2]. Furthermore, Nuvaring's specific formulation and manufacturing process is protected by patents related to its controlled-release polymer matrix [3]. The decision to select Nuvaring over alternatives is therefore driven by the need for a specific balance of steady-state hormone levels, a once-monthly dosing regimen, and a well-characterized safety and efficacy profile supported by extensive clinical trial data [2].

Oral CHC pharmacokinetics
Oral contraceptives may shift hepatic first-pass metabolism and serum variability, not replicating vaginal ring kinetics.
Generic ring release profile
Alternative ring polymers may alter etonogestrel/EE release rates, affecting steady-state exposure in research protocols.
Non-vaginal route metabolic effects
Transdermal/oral routes may differentially impact hepatic protein synthesis, complicating metabolic endpoint comparisons.

Nuvaring: Head-to-Head Pharmacokinetic and Clinical Evidence


Etonogestrel Bioavailability vs. Oral Contraceptives

In a head-to-head randomized crossover study in 16 healthy women, Nuvaring demonstrated significantly higher absolute bioavailability for the progestin component etonogestrel (ENG) compared to a combined oral contraceptive (COC) containing desogestrel 150 µg and ethinyl estradiol 30 µg. Nuvaring achieved a bioavailability of 102.9% for ENG, compared to 79.2% for the COC [1]. This near-complete absorption bypasses first-pass metabolism and contributes to consistent systemic exposure.

ENG Bioavailability
Head-to-head
102.9% vs. 79.2% COC
Supports consistent systemic exposure modeling
Crossover study, 16 women
Pharmacokinetics Bioavailability Contraception

Ethinyl Estradiol Systemic Exposure vs. Oral and Transdermal Methods

Nuvaring results in substantially lower systemic exposure to ethinyl estradiol (EE) compared to both a transdermal patch and an oral contraceptive. A randomized, open-label study comparing EE pharmacokinetics showed that the area under the concentration-time curve (AUC) for EE with Nuvaring was 3.4 times lower than with the patch (p<.05) and 2.1 times lower than with the COC (p<.05) [1]. Another study quantified that systemic EE exposure with Nuvaring was only approximately 50% of that from a COC containing 30 µg EE [2].

EE AUC Comparison
Head-to-head
3.4× lower than patch, 2.1× lower than COC
Supports lower systemic EE exposure interpretation
Open-label study, 21 days
Ethinyl Estradiol Systemic Exposure Contraception

Peak Serum Concentrations: Vaginal Ring vs. Oral Contraceptive

Nuvaring's continuous release mechanism avoids the daily peak-and-trough fluctuations seen with oral contraceptives. A pharmacokinetic study found that the maximum serum concentrations (Cmax) of etonogestrel and ethinyl estradiol with Nuvaring were only approximately 40% and 30%, respectively, of those achieved with a DSG/EE COC [1]. This results in a more stable, flat pharmacokinetic profile over the 21-day use period.

Serum Peak Concentrations
Head-to-head
ENG ~40%, EE ~30% of COC
Supports lower peak-exposure interpretation
Crossover study, 16 women
Pharmacokinetics Cmax Contraception

Contraceptive Efficacy: Vaginal Ring vs. Oral Contraceptive

A large, Phase III randomized trial (N=1030) comparing Nuvaring to an oral contraceptive (COC) containing 150 µg levonorgestrel and 30 µg ethinyl estradiol demonstrated comparable contraceptive efficacy over one year. The study reported Pearl Indices (pregnancies per 100 woman-years) of 1.23 for Nuvaring and 1.19 for the COC [1]. This establishes that the unique pharmacokinetic profile of Nuvaring translates into high contraceptive effectiveness that is non-inferior to a daily oral pill.

Pearl Index Efficacy
Head-to-head
1.23 vs. 1.19 COC (n.s.)
Supports comparable endpoint interpretation
Phase III, 1030 women, 13 cycles
Efficacy Clinical Trial Contraception

Cycle Control: Vaginal Ring vs. Oral Contraceptive

A randomized trial comparing Nuvaring to an oral contraceptive (COC) containing 30 µg ethinyl estradiol and 150 µg levonorgestrel found that Nuvaring provided significantly better cycle control. The study, involving 1030 subjects over 13 cycles, concluded that Nuvaring was associated with superior cycle control compared to the COC [1]. This clinical endpoint is a key differentiator for patient satisfaction and method continuation.

Cycle Control
Head-to-head
Reported favorable bleeding profile
Supports cycle-control endpoint interpretation
RCT, 1030 women, 13 cycles
Cycle Control Bleeding Profile Contraception

Adrenal Hormone Binding Proteins: Vaginal Ring vs. Oral Contraceptive

A comparative study on endocrine function showed that Nuvaring had a significantly lesser impact on adrenal hormone binding proteins compared to an oral contraceptive. Concentrations of cortisol binding globulin (CBG) and total cortisol rose significantly less during Nuvaring use than during COC use (p=0.0002 at cycle 3; p<0.0001 at cycle 6) [1]. This indicates a reduced hepatic effect due to the avoidance of first-pass metabolism.

Adrenal Protein Impact
Head-to-head
CBG increase significantly lower vs. COC
Supports hepatic protein-binding endpoint monitoring
p=0.0002, 6 cycles
Endocrinology Metabolism Contraception

Nuvaring: Core Application Scenarios


Contraception: Minimizing Systemic Estrogen Exposure

Based on the evidence that Nuvaring provides 2.1 to 3.4 times lower systemic exposure to ethinyl estradiol (EE) compared to oral and transdermal alternatives [1], it is the preferred choice for women and their healthcare providers who prioritize a low-estrogen-dose contraceptive method. The lower and more stable EE levels are achieved without compromising contraceptive efficacy [2].

Contraception for Suboptimal Pill Adherence

The once-monthly dosing schedule of Nuvaring offers a significant advantage for women who find daily pill-taking challenging. A randomized trial demonstrated that perfect compliance at three months was higher for Nuvaring (57%) compared to oral contraceptive pills (45%) [1]. This improved short-term adherence, combined with comparable efficacy [2], makes Nuvaring a strategic option for improving real-world contraceptive effectiveness in this population.

Contraception with Favorable Cycle Control and Endocrine Profile

For women who experience problematic bleeding patterns or hormone-related side effects with oral contraceptives, Nuvaring offers a differentiated profile. Clinical trials have demonstrated superior cycle control compared to an oral contraceptive [1]. Furthermore, its non-oral route of administration results in a significantly lesser impact on hepatic synthesis of proteins like cortisol binding globulin [2], which may contribute to a more favorable side effect profile for some users.

Application
Selection Property
Validation Focus
Estrogen exposure modeling in contraceptive research
Systemic exposure reduction profile
AUC/Cmax comparisons vs. oral/patch systems
Adherence modeling in contraceptive research
Once-monthly dosing adherence context
Compliance endpoint analysis vs. daily dosing
Cycle control and hepatic metabolism research
Bleeding-profile endpoint context
Cycle control and protein-binding assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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